4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid
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Overview
Description
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12BrNO4S and a molecular weight of 370.22 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, a phenyl group, and a sulfamoyl group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid typically involves a multi-step process. One common method includes the bromination of 3-[methyl(phenyl)sulfamoyl]benzoic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas), solvents (e.g., ethanol, methanol).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfamoyl group can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: Similar in structure but lacks the sulfamoyl group.
3-[Methyl(phenyl)sulfamoyl]benzoic acid: Similar but lacks the bromine atom.
4-Bromo-3-nitrobenzoic acid: Similar but contains a nitro group instead of the sulfamoyl group.
Uniqueness
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJTWFKHYMOLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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